Dimethylaminoparthenolide
CAS No.:
Cat. No.: VC14552924
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27NO3 |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
| Standard InChI | InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1 |
| Standard InChI Key | UJNSFDHVIBGEJZ-CALVTZMJSA-N |
| Isomeric SMILES | CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C |
| Canonical SMILES | CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C |
Introduction
Structural Characteristics and Synthesis of DMAPT
Chemical Modifications from Parthenolide
| Property | Parthenolide | DMAPT |
|---|---|---|
| Molecular Weight | 248.32 g/mol | 313.37 g/mol |
| LogP | 2.81 | 1.45 |
| Water Solubility | 0.02 mg/mL | 8.3 mg/mL |
| Bioavailability (Oral) | <5% | 42% |
Data derived from structural analyses .
Synthetic Pathways
The synthesis involves nucleophilic substitution of parthenolide's α-methylene-γ-lactone moiety with dimethylamine under controlled alkaline conditions . Scale-up protocols utilize flow chemistry to achieve >90% yields, with purification via reversed-phase chromatography . Recent advances enable combinatorial diversification of the amino side chain, expanding structure-activity relationship (SAR) profiles for optimized target engagement .
Pharmacological Profile and Mechanisms of Action
ROS Generation and Oxidative Stress Induction
In TNBC MDA-MB231 cells, DMAPT (25 µM) triggers a 7-fold increase in intracellular ROS within 3 hours via NADPH oxidase (NOX) activation . This cascade depletes glutathione (GSH) to 10–15% of baseline levels and oxidizes protein thiols, creating a pro-apoptotic milieu . Co-treatment with the antioxidant N-acetylcysteine (NAC) completely abrogates these effects, confirming ROS dependency .
Table 2: Temporal Effects of DMAPT on Oxidative Markers
| Time (h) | ROS Level (Fold Change) | GSH (% Control) | Protein Thiols (% Control) |
|---|---|---|---|
| 0 | 1.0 | 100 | 100 |
| 3 | 7.2 ± 0.8 | 45 ± 6 | 82 ± 5 |
| 16 | 4.1 ± 0.3 | 12 ± 3 | 30 ± 4 |
Data from fluorescence assays and Ellman's reagent measurements .
Dual Modulation of Cell Death Pathways
DMAPT elicits a biphasic cytotoxic response:
-
Phase 1 (1–8 hours): Activates JNK phosphorylation (3.5-fold increase) and autophagy, evidenced by LC3-I/II conversion (2.8-fold) and Beclin-1 upregulation .
-
Phase 2 (8–20 hours): Induces mitochondrial membrane depolarization (ΔΨm loss in 78% cells) and necrosis, with propidium iodide uptake in 65% of TNBC cells .
Notably, caspase inhibitors fail to rescue viability, confirming caspase-independent mechanisms .
NF-κB Pathway Inhibition
DMAPT suppresses nuclear translocation of NF-κB p65 subunits by 80% in xenograft models, downregulating downstream effectors MMP-9 (72% reduction) and VEGF (68% reduction) . This dual inhibition of invasion and angiogenesis correlates with a 4.2-fold extension in murine survival compared to controls .
Preclinical Anticancer Efficacy
Monotherapy in Solid Tumors
In MDA-MB231 xenografts, daily oral DMAPT (50 mg/kg) reduces tumor volume by 74% over 21 days, with metastasis suppression to lung tissue (5% invaded area vs. 32% in controls) . Histopathology reveals diminished Ki-67 staining (28% positive cells vs. 65%) and increased necrotic foci .
Combination Therapies
Synergy studies in leukemia models demonstrate that DMAPT (1.5 µM) enhances actinomycin-D cytotoxicity 12-fold via glutathione depletion (combination index = 0.32) . Sequential administration proves critical, with DMAPT pretreatment required for optimal ROS potentiation .
Table 3: Combination Index Values for DMAPT Pairings
| Partner Drug | Cancer Type | Combination Index | Effect Size |
|---|---|---|---|
| Actinomycin-D | Leukemia | 0.32 | Synergistic |
| Paclitaxel | TNBC | 0.89 | Additive |
| Cisplatin | Ovarian | 1.12 | Antagonistic |
Data derived from Chou-Talalay analyses .
Pharmacokinetics and Toxicology
Absorption and Distribution
Rodent pharmacokinetics reveal a C<sub>max</sub> of 1.8 µM after 50 mg/kg oral dosing, with T<sub>max</sub> at 2 hours . Tissue penetration exceeds plasma levels in liver (3.2:1 ratio) and tumor (2.7:1), suggesting active transport mechanisms .
Metabolic Stability
Hepatic microsome assays show 85% parent compound remaining after 1 hour, with primary metabolites arising from lactone ring hydrolysis (DMAPT-acid) and N-demethylation . Neither metabolite retains significant cytotoxicity (EC<sub>50</sub> >100 µM) .
Challenges and Future Directions
While DMAPT's improved solubility addresses parthenolide's limitations, dose-limiting gastrointestinal toxicity emerges at >75 mg/kg in chronic dosing . Second-generation analogs with PEGylated side chains show reduced CYP3A4 inhibition (IC<sub>50</sub> from 2.1 µM to >50 µM) in preclinical screens . Current efforts focus on nanoparticle encapsulation to enhance tumor targeting and mitigate off-target effects.
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